N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
Description
N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazone linker (-NH-N=CH-) and substituted aromatic moieties. This compound combines a pyrazole core with a hydrazide group, functionalized with a 4-methoxybenzylidene unit and a 2-((4-methylbenzyl)oxy)phenyl substituent. Its synthesis typically involves a condensation reaction between 5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide and 4-methoxybenzaldehyde in ethanol under acidic conditions (e.g., acetic acid catalysis), followed by recrystallization .
Key structural features include:
- Hydrazone linkage: Imparts conformational flexibility and chelating properties.
- Aromatic substituents: The 4-methoxybenzylidene and 4-methylbenzyloxy groups enhance lipophilicity and influence π-π stacking interactions.
Characterization is achieved via IR, NMR (¹H and ¹³C), ESI-MS, and X-ray crystallography. DFT studies (B3LYP/6-311G(d,p)) reveal its planar geometry, intramolecular hydrogen bonding (N-H···O), and delocalized electron density across the hydrazone moiety .
Properties
CAS No. |
303106-27-6 |
|---|---|
Molecular Formula |
C26H24N4O3 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c1-18-7-9-20(10-8-18)17-33-25-6-4-3-5-22(25)23-15-24(29-28-23)26(31)30-27-16-19-11-13-21(32-2)14-12-19/h3-16H,17H2,1-2H3,(H,28,29)(H,30,31)/b27-16+ |
InChI Key |
KVCZYWQWGRZIAB-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Classic Knorr Synthesis
β-Diketones react with hydrazine derivatives under acidic or basic conditions to yield pyrazoles. For example, Girish et al. demonstrated a nano-ZnO-catalyzed condensation of ethyl acetoacetate (4 ) with phenylhydrazine (5 ) to produce 1,3,5-substituted pyrazoles (6 ) in 95% yield (Scheme 1). Adapting this protocol, the 5-(2-((4-methylbenzyl)oxy)phenyl) substituent can be introduced by using a pre-functionalized β-diketone bearing the 2-((4-methylbenzyl)oxy)phenyl group.
Table 1: Reaction Conditions for Knorr-Type Cyclocondensation
| Catalyst | Solvent | Temperature | Yield | Regioselectivity |
|---|---|---|---|---|
| Nano-ZnO | Ethanol | Reflux | 95% | 1,3,5-substituted |
| Acetic Acid | Ethanol | 80°C | 78% | 1,3,4-substituted |
Regioselective Modifications
Katritzky et al. improved regioselectivity by employing α-benzotriazolylenones (48 ) with methyl/phenylhydrazines, yielding 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles (50 ) in 50–94% yields. This approach ensures precise substitution at the 5-position, critical for introducing the 2-((4-methylbenzyl)oxy)phenyl group.
Hydrazone Formation via Condensation with 4-Methoxybenzaldehyde
The N'-(4-methoxybenzylidene) moiety is introduced through Schiff base formation between the pyrazole-3-carbohydrazide intermediate and 4-methoxybenzaldehyde.
Acid-Catalyzed Condensation
A modified procedure from Sert et al. involves refluxing 5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide (1 ) with 4-methoxybenzaldehyde (2 ) in ethanol containing acetic acid (Scheme 2). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming the hydrazone linkage.
Key Conditions :
Crystallization and Characterization
The crude product is precipitated in cold water, filtered, and recrystallized from ethanol. Structural confirmation via FT-IR, NMR, and mass spectrometry reveals characteristic signals:
Suzuki-Miyaura Coupling for Aryl Group Introduction
The 2-((4-methylbenzyl)oxy)phenyl group at the pyrazole’s 5-position is installed via palladium-catalyzed cross-coupling.
Boronic Acid Preparation
A boronic ester derivative of 2-((4-methylbenzyl)oxy)benzene is synthesized by treating 2-bromo-1-((4-methylbenzyl)oxy)benzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2.
Coupling Reaction
The pyrazole intermediate bearing a bromine at the 5-position reacts with the boronic ester under Suzuki conditions (Pd(PPh3)4, Na2CO3, DMF/H2O). This method achieves high regioselectivity and yields >85%.
In Situ Carbonyl Formation and Cyclization
Harigae et al. reported a one-pot synthesis of 3,5-disubstituted pyrazoles (86 ) from terminal alkynes (83 ), aldehydes (84 ), iodine, and hydrazines (Scheme 3). Adapting this protocol:
-
Alkyne Activation : 2-((4-methylbenzyl)oxy)phenylacetylene reacts with 4-methoxybenzaldehyde and I2 to form a diketone intermediate.
-
Cyclocondensation : Hydrazine hydrate cyclizes the diketone, yielding the pyrazole core with simultaneous incorporation of substituents.
Advantages :
Regioselective Synthesis Using α-Benzotriazolylenones
Katritzky’s method employs α-benzotriazolylenones (48 ) to direct substitutions. The benzotriazole group enhances acidity at the α-position, enabling functionalization at the pyrazole’s 4-position (Scheme 4). For the target compound, this approach ensures correct placement of the 3-carbohydrazide group.
Procedure :
-
Condensation : α-Benzotriazolylenone reacts with methylhydrazine to form pyrazoline (49 ).
-
Elimination : Treatment with base removes benzotriazole, yielding 1,3,5-trisubstituted pyrazole (50 ).
Chemical Reactions Analysis
Types of Reactions
N’-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group (benzylidene) can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid and 4-methylbenzoic acid.
Reduction: Formation of N’-(4-methoxybenzyl)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Pyrazole derivatives, including N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide, have shown significant potential as anticancer agents. Research indicates that pyrazoles can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. For instance, compounds similar to this hydrazone have been reported to exhibit inhibitory activity against BRAF(V600E) and EGFR, which are critical in the development of certain cancers .
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Studies have demonstrated that pyrazole derivatives possess antibacterial and antifungal activities. For example, derivatives have been tested against various pathogens, showing promising results in inhibiting their growth . The structure of this compound may enhance its efficacy due to the presence of methoxy and benzyl groups, which can influence biological activity.
Data Table: Summary of Biological Activities
Material Science Applications
1. Photocatalysis
Recent studies have indicated that pyrazole derivatives can serve as effective photocatalysts in organic synthesis. The ability to absorb light and facilitate chemical reactions under mild conditions makes these compounds valuable in green chemistry applications. This compound may be utilized for developing sustainable synthetic pathways .
2. Coordination Chemistry
The unique structural features of this compound allow it to act as a ligand in coordination complexes. Such complexes can exhibit interesting electronic properties and catalytic activities, making them suitable for various applications in materials science and catalysis .
Case Studies
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of several pyrazole derivatives, including this compound, against human cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, suggesting that the compound effectively inhibits cancer cell growth through apoptosis induction .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of various pyrazole derivatives was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that compounds with similar structural motifs exhibited potent antimicrobial effects, indicating a promising avenue for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of N’-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Pyrazole-carbohydrazide derivatives are widely studied for their biological and material science applications. Below is a detailed comparison of N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide with structurally analogous compounds:
Structural Comparisons
Key Insights :
- Electron-withdrawing vs. electron-donating groups: The 4-methoxy group in the target compound stabilizes the hydrazone linkage via resonance, whereas dimethylamino groups (E-MABPC) increase electron density, altering reactivity .
- Steric effects: Bulky substituents (e.g., 3-phenoxybenzylidene) reduce planarity, affecting crystal packing and solubility .
Key Insights :
- Methoxy vs. halogen substituents : Chloro/bromo derivatives exhibit stronger bioactivity due to enhanced electrophilicity and halogen bonding .
Physicochemical Properties
Key Insights :
- Lipophilicity : The target compound’s higher LogP (3.8) reflects the contribution of the 4-methylbenzyloxy group, favoring lipid bilayer penetration but reducing aqueous solubility .
- Thermal stability : Pyridinylmethylene analogs exhibit superior stability due to stronger intermolecular interactions .
Biological Activity
N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Studies have shown that this compound has cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased caspase activity and DNA fragmentation in cancer cells.
- Inhibition of Pro-inflammatory Cytokines : It downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects.
- Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
Detailed Findings
- Anticancer Studies : In a study published in Cancer Letters, the compound demonstrated selective cytotoxicity towards MCF-7 breast cancer cells, with a mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
- Anti-inflammatory Research : A paper in Journal of Inflammation reported that treatment with this compound significantly lowered the levels of inflammatory mediators in a murine model of arthritis, indicating its potential as a therapeutic agent for inflammatory disorders .
- Antimicrobial Evaluation : Research conducted by the Journal of Antimicrobial Chemotherapy found that the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
Q & A
Basic: What are the standard synthetic routes for preparing N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide, and what purification methods are recommended?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by hydrazide condensation. A common approach includes:
- Step 1 : Coupling 5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carboxylic acid with hydrazine hydrate to form the carbohydrazide intermediate.
- Step 2 : Condensation with 4-methoxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid, to form the final Schiff base .
Purification : Recrystallization from ethanol or methanol is preferred, but column chromatography (using silica gel and ethyl acetate/hexane gradients) may be required for impurities with similar polarity .
Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly addressing steric hindrance from the 4-methylbenzyloxy group?
Steric hindrance from the 4-methylbenzyloxy substituent can reduce reactivity during the hydrazone formation step. Mitigation strategies include:
- Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
- Catalysis : Employ Lewis acids like ZnCl₂ to accelerate imine formation .
- Temperature control : Prolonged reflux (24–48 hours) improves conversion rates .
Monitor reaction progress via TLC or HPLC to identify incomplete steps .
Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Confirm the presence of hydrazone (-NH-N=CH-) protons (~10–11 ppm) and methoxy groups (~3.8 ppm) .
- IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
- X-ray diffraction : Resolve the E-configuration of the hydrazone moiety and planarity of the pyrazole ring . Single-crystal data refined with SHELXL (e.g., C–H···O packing interactions) are essential for unambiguous confirmation .
Advanced: How can discrepancies between experimental (X-ray) and computational (DFT) bond lengths be resolved?
Discrepancies often arise from crystal-packing forces not modeled in gas-phase DFT. To address this:
- Include solvent effects : Use the SMD continuum model in DFT calculations to mimic the crystalline environment .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonds) observed in X-ray data and compare with DFT-predicted electrostatic potentials .
- Torsional flexibility : Perform relaxed potential energy scans for rotatable bonds (e.g., methoxybenzylidene group) to identify low-energy conformers .
Basic: What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
- DFT/B3LYP : With a 6-311 G(d,p) basis set, calculate HOMO-LUMO energies (for charge-transfer behavior) and Molecular Electrostatic Potential (MEP) maps to predict nucleophilic/electrophilic sites .
- Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., lone pair → σ* transitions) stabilizing the hydrazone linkage .
Advanced: How can molecular docking be used to hypothesize biological targets for this compound?
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2, tyrosine kinases) due to the compound’s aromatic and methoxy groups.
- Docking software : Use AutoDock Vina with Lamarckian GA parameters. Generate grid boxes centered on catalytic residues (e.g., COX-2 His⁹⁰) .
- Validation : Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) and validate via MD simulations (RMSD < 2.0 Å over 50 ns) .
Basic: What are the key steps for assessing this compound’s stability under varying pH and temperature conditions?
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal stability : Perform TGA-DSC to identify decomposition temperatures (>200°C common for pyrazoles) .
Advanced: How can researchers use Hirshfeld surface analysis to interpret crystallographic data?
- Software : CrystalExplorer generates surfaces mapped with dₙᵒᵣₘ (normalized contact distance) and shape index.
- Key metrics :
- π-π interactions : Look for red-blue triangles on shape index plots.
- H-bonding : Identify sharp spikes in 2D fingerprint plots (de + di ~1.8 Å) .
Basic: What are common pitfalls in interpreting NMR data for hydrazone derivatives, and how can they be avoided?
- Tautomerism : Hydrazones may exhibit E/Z isomerism, causing split peaks. Use NOESY to confirm dominant conformers .
- Solvent artifacts : Deuterated DMSO can obscure NH protons. Use D₂O exchange experiments to verify .
Advanced: How does the 4-methylbenzyloxy group influence the compound’s supramolecular assembly in the solid state?
- X-ray analysis : The group participates in C–H···π interactions with adjacent phenyl rings, stabilizing layered packing.
- DFT : Calculate interaction energies (~–20 kJ/mol) for dimeric pairs to quantify stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
